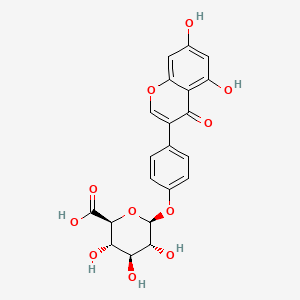

Genistein 4'-O-glucuronide

Overview

Description

Genistein 4’-O-glucuronide is a naturally occurring isoflavone glucuronide, derived from the parent compound genistein. Genistein is a phytoestrogen predominantly found in soy products and other legumes. It is known for its various health benefits, including anti-inflammatory, antioxidant, and anticancer properties. The glucuronide form, Genistein 4’-O-glucuronide, is a metabolite formed in the body through the process of glucuronidation, which enhances the solubility and excretion of genistein.

Mechanism of Action

Target of Action

Genistein 4’-O-glucuronide, a derivative of Genistein, primarily targets protein-tyrosine kinase and topoisomerase-II . These enzymes play a crucial role in cell growth and division. Genistein also interacts with nuclear estrogen receptors , altering the transcription of cell-specific genes .

Mode of Action

Genistein inhibits the activity of protein-tyrosine kinase and topoisomerase-II, thereby blocking enzymes required for cell growth . By interacting with nuclear estrogen receptors, Genistein can alter the transcription of cell-specific genes, which may decrease cardiovascular risk in postmenopausal women .

Biochemical Pathways

Genistein affects various biochemical pathways. It has been shown to induce G2 phase arrest in human and murine cell lines . It also modulates apoptosis and survival signaling in cancer cells . Genistein changes the antioxidant enzyme expression to impede oxidative stress and increase the Bcl 2 –Bax ratio, promoting autophagy-dependent apoptosis .

Pharmacokinetics

Genistein is metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity . It is present in plants in its inactive form, as glycosides genistin , and afterward changed through metabolic processes to active aglycones .

Result of Action

The molecular and cellular effects of Genistein’s action are significant. It may inhibit cancer cell growth by blocking enzymes required for cell growth . It has also been postulated that Genistein enhances the phosphorylation and activation of p53, while decreasing the ratio of Bcl-2/Bax and the level of phosphorylated Akt (also known as protein kinase B), which result in cells undergoing apoptosis .

Biochemical Analysis

Biochemical Properties

Genistein 4’-O-glucuronide is involved in various biochemical reactions. It is a product of the glycosylation of Genistein . Glycosylation increases the water solubility of Genistein, facilitating its storage and accumulation in plant cells . The glycosyltransferase UGT74W1, specific for Genistein 4’-O-glucuronide, has been identified in Bacopa monniera .

Cellular Effects

Genistein, the aglycone form of Genistein 4’-O-glucuronide, has been shown to have significant effects on various types of cells and cellular processes . It has been shown to inhibit protein-tyrosine kinase and topoisomerase-II activity, which are crucial for cell growth . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Genistein 4’-O-glucuronide exerts its effects through its aglycone form, Genistein . Genistein inhibits protein-tyrosine kinase and topoisomerase-II activity, leading to the induction of G2 phase arrest in human and murine cell lines .

Temporal Effects in Laboratory Settings

Genistein, its aglycone form, has been shown to change the antioxidant enzyme expression to impede oxidative stress and increase the Bcl 2 –Bax ratio, promoting autophagy-dependent apoptosis in MCF-7 breast cancerous cells .

Dosage Effects in Animal Models

Genistein, its aglycone form, has been studied for its potential in the management of several types of cancers, including breast, lung, and prostate cancers .

Metabolic Pathways

Genistein 4’-O-glucuronide is involved in the metabolic pathways of Genistein . Genistein is biosynthesized via the shikimate pathway in plants and can be present in the form of its glucoside Genistin .

Transport and Distribution

Genistein, its aglycone form, has been shown to be transported and distributed within cells and tissues .

Subcellular Localization

The glycosyltransferase UGT74W1, specific for Genistein 4’-O-glucuronide, has been shown to localize in the vascular bundle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Genistein 4’-O-glucuronide typically involves the enzymatic glucuronidation of genistein. This process can be catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-glucuronic acid to genistein. The reaction conditions often include a buffered aqueous solution, with optimal pH and temperature conditions to ensure enzyme activity.

Industrial Production Methods: Industrial production of Genistein 4’-O-glucuronide can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary UGT enzymes. These microorganisms can be cultured in bioreactors, where genistein is added to the culture medium, and the glucuronidation process is carried out under controlled conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions: Genistein 4’-O-glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidative metabolites.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often requiring a basic or acidic medium.

Major Products:

Oxidation: Oxidative metabolites such as quinones.

Reduction: Reduced forms of the parent compound.

Substitution: Substituted derivatives with modified functional groups.

Scientific Research Applications

Genistein 4’-O-glucuronide has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study glucuronidation processes and enzyme kinetics.

Biology: It serves as a biomarker for dietary intake of soy products and is used in studies related to metabolism and bioavailability.

Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

Industry: It is explored for its use in functional foods and nutraceuticals, owing to its health benefits.

Comparison with Similar Compounds

Genistein 4’-O-glucuronide can be compared with other similar compounds, such as:

Genistein: The parent compound, which is less water-soluble and has different bioavailability and metabolic profiles.

Daidzein: Another isoflavone found in soy products, with similar but distinct biological activities.

Genistin: The 7-O-glucoside form of genistein, which is also a naturally occurring glycoside with different solubility and bioavailability properties.

Uniqueness: Genistein 4’-O-glucuronide is unique due to its enhanced solubility and excretion properties, making it a more bioavailable and easily excreted metabolite compared to its parent compound and other similar isoflavones.

Biological Activity

Genistein 4'-O-glucuronide (G4'G) is a significant metabolite of genistein, a well-known isoflavone primarily found in soy products. This compound exhibits various biological activities, including antioxidant, anticancer, and anti-inflammatory effects. Understanding the biological activity of G4'G is crucial for elucidating its potential therapeutic applications.

Genistein undergoes extensive metabolism in the body, primarily through glucuronidation and sulfation. G4'G is formed when the hydroxyl group at the 4' position of genistein is conjugated with glucuronic acid. Studies have shown that over 80% of genistein is converted to glucuronides in vivo, indicating the significance of these metabolites in its pharmacological effects .

Table 1: Key Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C21H18O11 |

| Molecular Weight | 446.36 g/mol |

| CAS Number | 45782816 |

| Solubility | Soluble in water |

Anticancer Effects

Genistein and its metabolites, including G4'G, have been extensively studied for their anticancer properties. Research indicates that G4'G can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, one study demonstrated that G4'G significantly reduced the viability of breast cancer cells by modulating estrogen receptor signaling pathways .

In animal models, G4'G has been shown to exert protective effects against tumor development. In a study involving ovariectomized mice, administration of genistein metabolites resulted in reduced tumor incidence and size, suggesting a potential role in cancer prevention .

Antioxidant Activity

Genistein and its glucuronides exhibit notable antioxidant properties. G4'G has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This antioxidant activity contributes to its protective effects against various diseases characterized by oxidative damage .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of G4'G. It has been found to enhance cognitive function and protect neuronal cells from apoptosis induced by oxidative stress. Mechanistically, G4'G activates signaling pathways that promote neuronal survival and reduce amyloid-beta peptide accumulation, which is associated with Alzheimer's disease .

Pharmacokinetics

The pharmacokinetics of G4'G reveal important insights into its bioavailability and metabolism. Studies show that after oral administration, G4'G exhibits a half-life that allows for sustained biological activity. The compound's bioavailability is influenced by factors such as dosage and the presence of other dietary components .

Table 2: Pharmacokinetic Parameters of Genistein Metabolites

| Parameter | Genistein | This compound |

|---|---|---|

| Bioavailability | ~24% | Not explicitly defined |

| Half-life | ~46 hours | Not explicitly defined |

| Peak Plasma Concentration | Varies (dose-dependent) | Varies (dose-dependent) |

Case Studies

- Breast Cancer Study : A clinical trial involving patients with breast cancer demonstrated that genistein metabolites, including G4'G, modulated the gut microbiome positively, potentially enhancing treatment outcomes during chemotherapy .

- Ovariectomized Mice Study : In this study, ovariectomized mice treated with genistein metabolites showed significant reductions in tumor growth compared to controls, highlighting the role of hormonal modulation via these metabolites .

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-9-5-12(23)14-13(6-9)30-7-11(15(14)24)8-1-3-10(4-2-8)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEBJNCJBWUPCK-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671254 | |

| Record name | 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245084-07-5 | |

| Record name | 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl β-D-Glucopyranosiduronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Genistein 4'-O-glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU3VPX7SLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.